Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-
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Overview
Description
Boc-Ile-Pro-OH, also known as N-(tert-Butoxycarbonyl)-L-isoleucyl-L-proline, is a dipeptide compound commonly used in peptide synthesis. It consists of the amino acids isoleucine and proline, with a tert-butoxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ile-Pro-OH typically involves the coupling of Boc-protected isoleucine (Boc-Ile-OH) with proline (Pro-OH). The reaction is carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-Ile-Pro-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Ile-Pro-OH undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Boc-Ile-Pro-OH has several applications in scientific research, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins for research purposes.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Boc-Ile-Pro-OH is utilized in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: It is used in the production of peptide-based materials and biomolecules for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-Ile-Pro-OH primarily involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino terminus during peptide chain elongation. Upon deprotection, the free amine can participate in further coupling reactions to form longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using Boc-Ile-Pro-OH .
Comparison with Similar Compounds
Similar Compounds
Boc-Pro-OH: N-(tert-Butoxycarbonyl)-L-proline
Boc-Ile-OH: N-(tert-Butoxycarbonyl)-L-isoleucine
Boc-Val-OH: N-(tert-Butoxycarbonyl)-L-valine
Boc-Leu-OH: N-(tert-Butoxycarbonyl)-L-leucine
Uniqueness
Boc-Ile-Pro-OH is unique due to its specific combination of isoleucine and proline, which imparts distinct structural and functional properties to the peptides synthesized using this compound. The presence of the Boc protecting group ensures selective reactions during peptide synthesis, making it a valuable tool in organic chemistry and peptide research .
Properties
Molecular Formula |
C16H28N2O5 |
---|---|
Molecular Weight |
328.40 g/mol |
IUPAC Name |
1-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O5/c1-6-10(2)12(17-15(22)23-16(3,4)5)13(19)18-9-7-8-11(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21) |
InChI Key |
BLCYUNKNYOGNCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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